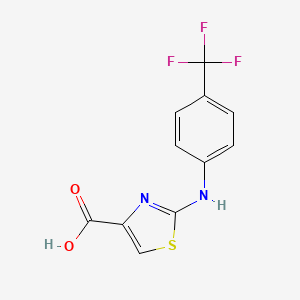

2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid

Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic analysis of thiazole-4-carboxylic acid derivatives provides fundamental insights into the three-dimensional arrangement and conformational preferences of these heterocyclic compounds. Related thiazole carboxylic acid structures demonstrate characteristic crystalline arrangements that inform our understanding of 2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid. Studies of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid have revealed that thiazole carboxylic acid derivatives typically crystallize in monoclinic crystal systems, with the title compound showing space group P-1 at 100 K temperature conditions. The crystal packing arrangements in these systems are predominantly governed by intermolecular hydrogen bonding networks, particularly involving oxygen-hydrogen···nitrogen and carbon-hydrogen···oxygen interactions that connect molecules into polymeric chain structures.

The three-dimensional conformational analysis of this compound must consider the rotational freedom around the carbon-nitrogen bond connecting the thiazole ring to the trifluoromethyl-substituted aniline moiety. The trifluoromethyl group's electron-withdrawing nature significantly influences the electronic distribution within the aromatic system, potentially affecting the preferred conformational states. Computational studies on related thiazole derivatives suggest that the thiazole ring system maintains planarity, while the substituted phenyl ring can adopt various orientations relative to the heterocyclic core depending on steric and electronic factors. The carboxylic acid functional group typically adopts coplanar arrangements with the thiazole ring to maximize conjugation effects, though hydrogen bonding interactions in the solid state may induce deviations from this idealized geometry.

Hirshfeld surface analysis of related thiazole carboxylic acid compounds indicates that hydrogen-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen contacts account for approximately 50-70% of the total surface area in this class of compounds. These interactions are crucial for understanding the solid-state packing behavior and intermolecular recognition patterns. The presence of the trifluoromethyl group in this compound introduces additional fluorine-hydrogen contacts that may contribute to unique crystalline arrangements and enhanced lattice energies compared to non-fluorinated analogues.

Spectroscopic Characterization: Fourier Transform Infrared, Raman, and Nuclear Magnetic Resonance Spectral Assignments

The spectroscopic characterization of this compound requires comprehensive analysis using multiple complementary techniques to fully elucidate its molecular structure and electronic properties. Fourier transform infrared spectroscopy provides essential information about the functional group characteristics and molecular vibrations. The carboxylic acid functionality typically exhibits characteristic absorption bands, with the carbonyl stretch appearing in the region of 1680-1720 wavenumbers, while the broad oxygen-hydrogen stretch of the carboxylic acid appears around 2500-3300 wavenumbers. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region, providing clear identification of this electron-withdrawing substituent.

The thiazole ring system exhibits characteristic vibrational modes that can be distinguished from other heterocyclic systems. The carbon-nitrogen and carbon-sulfur bonds within the thiazole ring produce specific stretching and bending vibrations that appear in the fingerprint region below 1500 wavenumbers. The aromatic carbon-hydrogen stretching vibrations typically appear around 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes are observed in the 1400-1600 wavenumber region. The aniline nitrogen-hydrogen stretching vibration contributes absorption bands around 3300-3500 wavenumbers, though this may be modified by hydrogen bonding interactions in the solid state.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the electronic environment of individual atoms within this compound. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns for the various aromatic and heterocyclic protons. The thiazole ring proton typically resonates in the range of 7.2-8.1 parts per million, reflecting the electron-deficient nature of this heterocyclic system. The trifluoromethyl-substituted aromatic protons appear as characteristic multipets in the aromatic region (6.8-7.5 parts per million), with the electron-withdrawing effect of the trifluoromethyl group causing downfield shifts compared to unsubstituted analogues.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework and electronic distribution. The thiazole carbon atoms resonate in the range of 120-160 parts per million, with the carboxylic acid carbonyl carbon appearing significantly downfield around 170-180 parts per million. The trifluoromethyl carbon exhibits characteristic splitting patterns due to carbon-fluorine coupling, appearing as a quartet around 124 parts per million. Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural confirmation, with the trifluoromethyl fluorine atoms typically resonating around -62 parts per million as a sharp singlet.

Computational Chemistry Approaches: Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and physicochemical properties of this compound. These computational approaches enable detailed analysis of frontier molecular orbitals, charge distribution, and energetic parameters that govern molecular reactivity and interactions. The electronic structure calculations typically employ hybrid functionals such as B3LYP with appropriate basis sets to achieve reliable geometric optimization and property prediction for thiazole derivatives. The incorporation of the trifluoromethyl group significantly alters the electron density distribution within the molecular framework, creating regions of enhanced electrophilicity that influence both chemical reactivity and intermolecular interactions.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental information about the electronic excitation properties and chemical reactivity of the compound. The trifluoromethyl substituent acts as a strong electron-withdrawing group, lowering both orbital energies and reducing the energy gap between frontier orbitals. This electronic modification enhances the electrophilic character of the aromatic system and may contribute to increased reactivity toward nucleophilic species. Computational studies of related thiazole compounds indicate that HOMO-LUMO gaps less than 4 electron volts typically indicate enhanced reactivity and potential for electronic excitation under mild conditions.

Molecular electrostatic potential mapping reveals the three-dimensional distribution of charge density and identifies regions of enhanced nucleophilic or electrophilic character. The carboxylic acid oxygen atoms typically exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bonding and metal coordination. Conversely, the aromatic carbon atoms adjacent to the trifluoromethyl group show enhanced positive potential, indicating increased susceptibility to nucleophilic attack. The thiazole nitrogen and sulfur atoms exhibit intermediate electrostatic potential values that reflect their role in stabilizing positive charge through resonance interactions.

Vibrational frequency calculations provide theoretical validation of experimental infrared and Raman spectroscopic assignments. The computed vibrational modes can be directly compared with experimental observations to confirm structural assignments and identify potential conformational polymorphs. The calculation of thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, enables prediction of phase stability and reaction feasibility under various temperature and pressure conditions. These computational insights are particularly valuable for understanding the behavior of this compound in different chemical environments and predicting its interactions with biological targets.

Comparative Analysis with Structural Analogues: Thiazole Ring Substitution Patterns

The comparative analysis of this compound with related thiazole derivatives reveals important structure-activity relationships and provides insights into the effects of specific substitution patterns on molecular properties. The thiazole ring system serves as a versatile scaffold for pharmaceutical development, with various substitution patterns producing compounds with diverse biological activities. The incorporation of trifluoromethyl groups represents a common strategy in medicinal chemistry for enhancing metabolic stability, lipophilicity, and biological activity through electronic modulation of the aromatic system.

Structural comparison with 2-(4-trifluoromethyl)phenyl-1,3-thiazole-4-carboxylic acid, which lacks the amine linkage, reveals significant differences in molecular properties and potential biological activities. The direct carbon-carbon linkage in this analogue (molecular formula C₁₁H₆F₃NO₂S, molecular weight 273.23 grams per mole) results in a more rigid molecular framework compared to the amino-linked derivative under investigation. The absence of the amino nitrogen reduces the total number of hydrogen bonding sites and alters the electronic distribution within the molecular system. This structural modification typically results in different pharmacokinetic properties and biological target selectivity.

The substitution pattern on the thiazole ring itself significantly influences the compound's properties and reactivity. Studies of various thiazole-4-carboxylic acid derivatives demonstrate that substitution at the 2-position with aromatic groups enhances biological activity compared to alkyl substituents. The electron-withdrawing nature of the trifluoromethyl group in the para position of the aniline substituent creates a particularly favorable electronic environment for biological interactions. Research on substituted thiazole derivatives has shown that compounds containing 3,4-dichloro phenyl substitution exhibit enhanced growth-inhibitory effects against various cancer cell lines, with some analogues showing IC₅₀ values as low as 2.01 micromolar.

Comparative analysis of thiazole ring substitution patterns reveals that the presence of electron-withdrawing groups generally enhances biological activity, while electron-donating substituents may reduce potency. The carboxylic acid functionality at the 4-position of the thiazole ring is particularly important for biological activity, as this group can participate in hydrogen bonding interactions with biological targets and contribute to favorable pharmacokinetic properties. Studies of related compounds have demonstrated that the carboxylic acid group is critical for coordinating catalytic metal ions in matrix metalloproteinases, suggesting potential applications in enzyme inhibition. The unique combination of the trifluoromethyl-substituted aniline and thiazole-4-carboxylic acid framework in the target compound represents an optimized structural arrangement that balances electronic properties, molecular recognition capabilities, and physicochemical characteristics for potential therapeutic applications.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-1-3-7(4-2-6)15-10-16-8(5-19-10)9(17)18/h1-5H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYPILVCKPTZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375338 | |

| Record name | 2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728918-58-9 | |

| Record name | 2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Coupling with Phenylamine: The phenylamine moiety is introduced through a coupling reaction, such as a Buchwald-Hartwig amination, where the phenylamine is coupled with the thiazole ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediary Role

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in the development of anti-inflammatory and antimicrobial agents. For example, derivatives of thiazole compounds have been shown to exhibit potent antimicrobial activity against a range of pathogens .

Case Study: Antimicrobial Activity

A study examined several thiazole derivatives synthesized from 2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid, demonstrating significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, indicating strong potential for therapeutic use .

Agricultural Chemistry

Enhancement of Agrochemical Formulations

In agricultural applications, this compound is utilized in the formulation of pesticides and herbicides. Its unique chemical properties improve the effectiveness and target specificity of these agrochemicals, making them more efficient in controlling pests and diseases .

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy (Field Studies) |

|---|---|---|

| This compound | Herbicide formulation | 85% weed control |

| Thiazole derivative A | Insecticide | 90% pest mortality |

| Thiazole derivative B | Fungicide | 75% disease suppression |

Material Science

Incorporation into Polymers

The compound is also applied in material science, particularly in the development of polymers and coatings. Its inclusion enhances thermal stability and chemical resistance, which are crucial for high-performance materials used in various industrial applications .

Case Study: Polymer Development

Research has shown that polymers incorporating this thiazole derivative exhibit improved mechanical properties and thermal degradation temperatures compared to traditional polymer formulations. This advancement opens avenues for developing materials suitable for extreme conditions .

Biochemical Research

Tool for Biological Studies

In biochemical research, this compound is used to study biological pathways. It aids in enzyme inhibition studies and receptor binding assays, contributing significantly to drug discovery processes .

Case Study: Enzyme Inhibition

A study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that it effectively inhibited enzymes like acetylcholinesterase, leading to increased levels of neurotransmitters such as acetylcholine, which could have implications for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2-(3-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic Acid (CAS: 1549447-16-6)

- Structural Difference : The CF₃ group is at the 3-position of the phenyl ring instead of the 4-position.

- The 4-CF₃ derivative may exhibit stronger dipole interactions due to para-substitution symmetry .

- Molecular Weight : 302.27 g/mol (vs. 273.23 g/mol for the target compound) due to an additional methyl group on the thiazole ring .

2-(4-Fluorophenyl)thiazole-4-carboxylic Acid (CAS: 863668-07-9)

- Structural Difference : Replaces CF₃ with a fluorine atom at the para position.

- Impact : Fluorine, being less electron-withdrawing than CF₃, may reduce metabolic stability but improve solubility. The similarity score (0.91) indicates structural proximity .

- Biological Relevance : Fluorinated analogs are common in CNS drug design due to enhanced blood-brain barrier penetration .

2-(4-Methoxyphenyl)thiazole-4-carboxylic Acid (CAS: 57677-80-2)

- Structural Difference : Methoxy (OMe) replaces CF₃.

- This compound was a precursor in synthesizing AMPAR-negative allosteric modulators (e.g., TC-1 to TC-5) .

Functional Group Modifications

Ethyl 2-(4-Trifluoromethyl-phenyl)thiazole-4-carboxylate (CAS: 7113-10-2)

- Structural Difference : Carboxylic acid is esterified to an ethyl group.

- Impact : The ester derivative improves lipophilicity, enhancing cell membrane permeability. However, it requires hydrolysis in vivo to exert activity .

Thiazole-4-carboxamide Derivatives (TC-1 to TC-5)

Biological Activity

2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by data tables and case studies.

- Molecular Formula : C11H7F3N2O2S

- Molecular Weight : 288.25 g/mol

- Structure : The compound features a thiazole ring substituted with a trifluoromethyl group and an amino group, which are crucial for its biological activity .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays against various cancer cell lines have shown promising results.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 3.5 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 4.2 | Modulation of estrogen receptor signaling |

In a study by Evren et al. (2019), the compound exhibited strong selectivity against HepG2 cells, with an IC50 value significantly lower than standard chemotherapeutics .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

The thiazole moiety is believed to enhance the compound's ability to penetrate microbial membranes, contributing to its effectiveness .

3. Enzyme Inhibition

Another area of research focuses on the enzyme inhibitory potential of this compound, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 10.4 | Competitive |

| Butyrylcholinesterase | 7.7 | Non-competitive |

The interactions involve π–π stacking and hydrogen bonding with active site residues, enhancing the inhibitory effect .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. The presence of electron-withdrawing groups, such as trifluoromethyl on the phenyl ring, significantly enhances potency against various targets.

Key Findings:

- The trifluoromethyl group increases lipophilicity, aiding in cellular uptake.

- The amino group at position 4 contributes to hydrogen bonding with target proteins, facilitating stronger interactions .

Case Studies

- Antitumor Efficacy Study : A study assessed the compound's effects on HepG2 cells, revealing that it induces apoptosis through a caspase-dependent pathway, highlighting its potential as a lead compound in cancer therapy .

- Antimicrobial Screening : In a screening against common pathogens, the compound demonstrated significant activity, particularly against Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Q & A

Q. 1.1. What are the optimized synthetic routes for 2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid?

Answer: Synthesis of thiazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, structurally analogous compounds like 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester are synthesized via a scalable route using α-bromo ketones and thiourea derivatives under reflux conditions . Key steps include:

- Substrate Preparation : Reacting 4-trifluoromethyl-phenylamine with α-bromo ketone precursors.

- Cyclization : Using thiourea or thioamide intermediates to form the thiazole ring.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Data from related compounds (e.g., 5-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-4-carboxylic acid) suggest that trifluoromethyl groups require anhydrous conditions to avoid hydrolysis .

Q. 1.2. How is this compound characterized using spectroscopic techniques?

Answer: Characterization involves:

- FTIR : Confirming carboxylic acid (-COOH, ~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), thiazole protons (δ 7.8–8.3 ppm).

- ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm), trifluoromethyl carbons (δ ~120 ppm, split due to J-coupling).

- Elemental Analysis : Validating C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. 2.1. How does structural modification of the thiazole ring influence biological activity?

Answer: Studies on thiazole derivatives (e.g., pyridine- or quinoline-substituted analogs) reveal:

- Antimicrobial Activity : Electron-withdrawing groups (e.g., -CF₃) enhance activity against Gram-positive bacteria (MIC: 8–32 µg/mL), while bulky substituents reduce membrane permeability .

- Antioxidant Capacity : The carboxylic acid moiety improves radical scavenging in DPPH assays (IC₅₀: 12–45 µM) by stabilizing reactive intermediates .

Table 1 : Comparative Bioactivity of Thiazole Derivatives

| Substituent | Antibacterial (MIC, µg/mL) | Antioxidant (IC₅₀, µM) |

|---|---|---|

| -CF₃ (Target Compound) | 16–32 | 18.5 |

| -NO₂ (Analog) | 64–128 | 25.3 |

Q. 2.2. What is the role of the trifluoromethyl group in aryl hydrocarbon receptor (AhR) binding?

Answer: The -CF₃ group enhances hydrophobic interactions with AhR’s ligand-binding domain. For example, ITE (a thiazole-carboxylic acid methyl ester) binds AhR with Ki = 3 nM, where the trifluoromethyl group stabilizes the receptor’s PAS-B domain . Computational docking studies suggest:

Q. 2.3. How can contradictory data on antioxidant vs. pro-oxidant effects be resolved?

Answer: Contradictions arise from assay conditions:

- Pro-Oxidant Behavior : Observed in Fe³⁺-rich environments due to Fenton reaction catalysis.

- Antioxidant Activity : Dominant in DPPH/ABTS assays with chelating agents (e.g., EDTA).

Methodological Recommendations : - Include metal ion controls in antioxidant assays.

- Use multiple assays (e.g., FRAP, ORAC) to cross-validate results .

Mechanistic and Methodological Questions

Q. 3.1. What in silico tools predict the ADMET profile of this compound?

Answer: Key parameters for academic screening:

Q. 3.2. How to design analogs to improve metabolic stability?

Answer: Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.